molecular formula C12H8N2O4 B4327683 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione

3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione

Cat. No.: B4327683
M. Wt: 244.20 g/mol
InChI Key: KCBXWPZKAQHYLO-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione is a heterocyclic compound that features a chromeno-pyrazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The chromeno-pyrazine scaffold is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-hydroxy-1-methyl-2H-chromen-2-one with hydrazine derivatives can lead to the formation of the desired pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione, while reduction can produce 3-hydroxy-1-methyl-2,3-dihydrochromeno[3,4-b]pyrazine-2,5(1H)-dione.

Scientific Research Applications

3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

    3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyridine-2,5(1H)-dione: Similar structure but with a pyridine ring instead of pyrazine.

    3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrimidine-2,5(1H)-dione: Contains a pyrimidine ring, offering different biological activities.

Uniqueness: 3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione is unique due to its specific pyrazine ring, which can confer distinct electronic and steric properties. These properties can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

1-methyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c1-14-9-6-4-2-3-5-7(6)18-12(17)8(9)13-10(15)11(14)16/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXWPZKAQHYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)OC3=CC=CC=C32)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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